molecular formula C20H23N5O2 B4700187 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide

2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide

Cat. No. B4700187
M. Wt: 365.4 g/mol
InChI Key: HMHDXWWDTODVOO-UHFFFAOYSA-N
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Description

2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, and researchers are exploring its potential in different fields.

Mechanism of Action

The mechanism of action of 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide is not fully understood. However, studies have suggested that this compound exerts its effects by modulating various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide has been found to activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide in lab experiments is its potential applications in various research fields. This compound has shown promising results in cancer therapy, inflammation, and neurological disorders. Additionally, 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

For research involving 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide include exploring its use in cancer therapy, understanding its mechanism of action, and improving its solubility.

Scientific Research Applications

2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide has shown potential applications in various scientific research fields. Some of the significant areas of research include cancer therapy, inflammation, and neurological disorders. This compound has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide has shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N,N-diethyl-2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-3-24(4-2)19(26)14-25-22-20(21-23-25)17-10-12-18(13-11-17)27-15-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHDXWWDTODVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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